2-Oxo-2-phenylethyl ethanedithioate
Description
2-Oxo-2-phenylethyl ethanedithioate (IUPAC name: this compound) is a dithiocarbamate derivative characterized by a ketone group (2-oxo) and a phenyl-substituted ethanedithioate moiety. This compound is synthesized via nucleophilic substitution between sodium ethanedithioate and 2-bromoacetophenone in acetone at room temperature, followed by crystallization from ethanol . Its structure features a planar aromatic ring and a reactive dithiocarbamate group, which contributes to its biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H10OS2 |
|---|---|
Molecular Weight |
210.309 |
IUPAC Name |
phenacyl ethanedithioate |
InChI |
InChI=1S/C10H10OS2/c1-8(12)13-7-10(11)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
CWYCOFQCIZIHFL-UHFFFAOYSA-N |
SMILES |
CC(=S)SCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- MAO-A Selectivity : The target compound’s selectivity for MAO-A over MAO-B (10:1) is lower than 2a (25:1), suggesting structural modifications could optimize specificity .
- Synthetic Flexibility : The ethanedithioate backbone allows modular substitutions, enabling tailored applications in medicinal chemistry .
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